

Application Note: NMR Characterization of 2-(1H-Indol-6-yl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1H-Indol-6-yl)acetic acid

Cat. No.: B1316258

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indol-6-yl)acetic acid is a heterocyclic compound belonging to the family of indole derivatives. The indole moiety is a prevalent scaffold in numerous biologically active compounds and natural products. As an isomer of the well-known plant hormone indole-3-acetic acid, **2-(1H-Indol-6-yl)acetic acid** and its derivatives are of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. Accurate structural elucidation and characterization are paramount for advancing research and development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed protocol and reference data for the NMR characterization of **2-(1H-Indol-6-yl)acetic acid**.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₉ NO ₂
Molecular Weight	175.18 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in methanol, ethanol, DMSO, and other polar organic solvents; sparingly soluble in water.
CAS Number	39689-58-2

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **2-(1H-Indol-6-yl)acetic acid**. These predictions are based on established chemical shift principles and data from structurally related indole compounds. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the compound and to observe the exchangeable protons of the indole NH and the carboxylic acid OH.

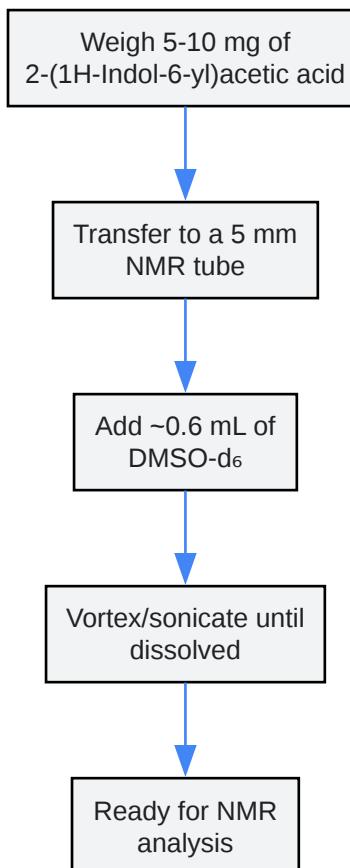
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Coupling Constant (J, Hz)
~12.20	br s	1H, COOH	-
~11.00	br s	1H, NH (indole)	-
~7.45	d	1H, H-4	~8.0
~7.30	s	1H, H-7	-
~7.15	t	1H, H-2	~2.5
~6.95	dd	1H, H-5	~8.0, 1.5
~6.40	t	1H, H-3	~2.0
~3.60	s	2H, CH ₂	-

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~173.5	C=O (Carboxylic Acid)
~136.0	C-7a
~130.5	C-6
~127.0	C-3a
~124.5	C-2
~121.0	C-4
~119.5	C-5
~108.0	C-7
~101.0	C-3
~35.0	CH ₂

Experimental Protocols


Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample of **2-(1H-Indol-6-yl)acetic acid** for NMR analysis is as follows:

- Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity **2-(1H-Indol-6-yl)acetic acid**.
- Solvent Selection: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and its relatively high boiling point, which minimizes evaporation.
- Dissolution: Cap the NMR tube and gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

- Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C) is common practice.

Workflow for NMR Sample Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a **2-(1H-Indol-6-yl)acetic acid** sample for NMR analysis.

NMR Data Acquisition

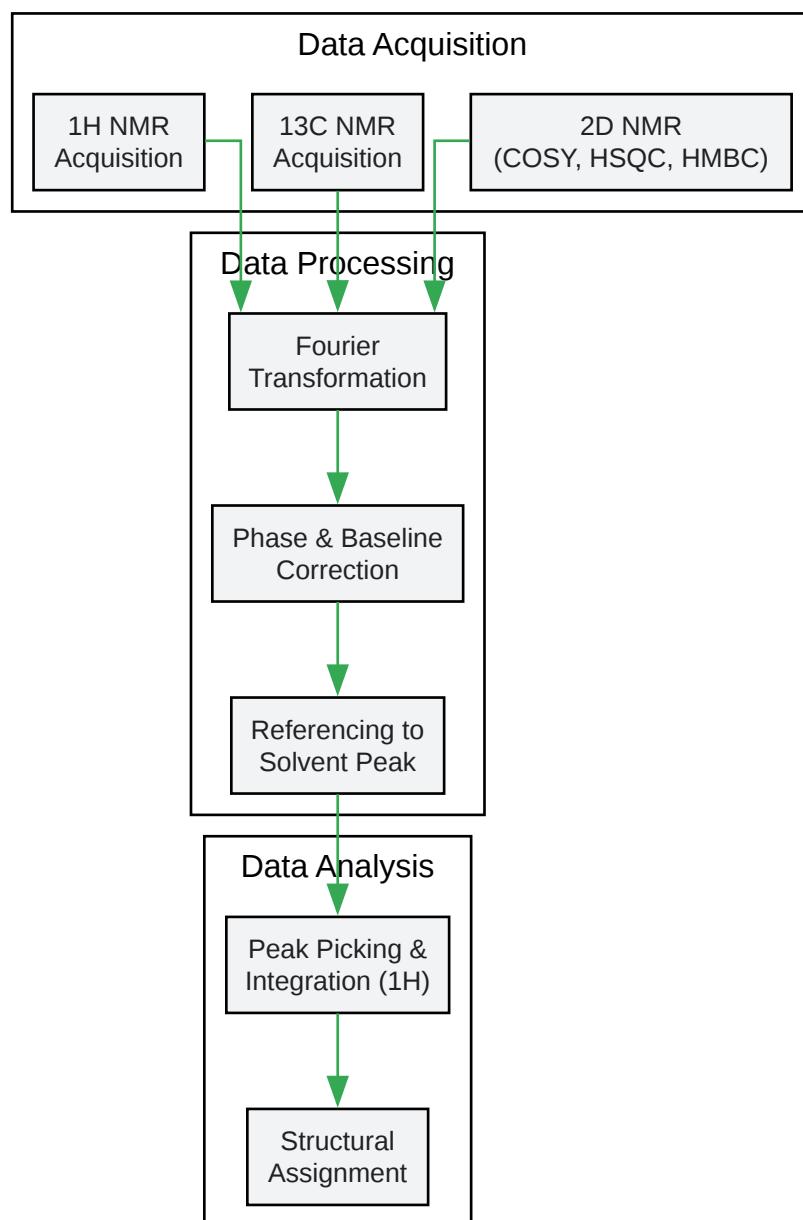
The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').

- Number of Scans: 16 to 64 scans are typically sufficient.
- Acquisition Time: Approximately 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A spectral width of 12-16 ppm is appropriate.
- Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:


- Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A spectral width of 200-240 ppm is standard.
- Temperature: 298 K (25 °C).

Data Processing and Analysis

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

- Peak Picking and Integration: Identify all peaks and integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each signal.
- Structural Assignment: Assign the chemical shifts and coupling constants to the corresponding nuclei in the molecular structure of **2-(1H-Indol-6-yl)acetic acid**. Two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignments.

NMR Data Acquisition and Processing Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the acquisition, processing, and analysis of NMR data.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of **2-(1H-Indol-6-yl)acetic acid**. The tabulated predicted NMR data serves as a valuable reference for chemists to confirm the identity and purity of their synthesized compound. The detailed experimental protocols for sample preparation and data acquisition offer a standardized methodology for obtaining high-quality and reproducible NMR spectra. For unambiguous structural confirmation, it is highly recommended to perform a full suite of 1D and 2D NMR experiments.

- To cite this document: BenchChem. [Application Note: NMR Characterization of 2-(1H-Indol-6-yl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316258#nmr-characterization-of-2-1h-indol-6-yl-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com